molecular formula C11H13NO2 B12120188 4-Ethyl-4-phenyl-oxazolidin-2-one

4-Ethyl-4-phenyl-oxazolidin-2-one

Cat. No.: B12120188
M. Wt: 191.23 g/mol
InChI Key: VXDWPEZDUPCGTM-UHFFFAOYSA-N
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Description

4-Ethyl-4-phenyl-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reduction of N-Boc-L-phenylglycine using a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions . This method avoids the use of cytotoxic reagents, making it environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions involving 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-phenyl-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of N-alkyl or O-alkyl oxazolidinones.

Scientific Research Applications

4-Ethyl-4-phenyl-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-phenyl-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates stereoselective transformations by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of a stable imide intermediate, which enhances the selectivity of the reaction .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-4-phenyl-oxazolidin-2-one is unique due to its specific substituents at the 4-position, which confer distinct stereochemical properties. This makes it particularly valuable as a chiral auxiliary in organic synthesis, offering high selectivity and efficiency in various transformations .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-11(8-14-10(13)12-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

VXDWPEZDUPCGTM-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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